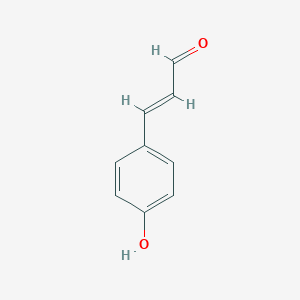

3-(4-Hydroxyphenyl)acrylaldehyde

描述

(e)-3-(4-Hydroxyphenyl)-2-propenal, also known as p-hydroxycinnamaldehyde or p-coumaraldehyde, belongs to the class of organic compounds known as cinnamaldehydes. These are organic aromatic compounds containing a cinnamlaldehyde moiety, consisting of a benzene and an aldehyde group to form 3-phenylprop-2-enal (e)-3-(4-Hydroxyphenyl)-2-propenal exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, (e)-3-(4-hydroxyphenyl)-2-propenal is primarily located in the cytoplasm (e)-3-(4-Hydroxyphenyl)-2-propenal can be biosynthesized from cinnamaldehyde. Outside of the human body, (e)-3-(4-hydroxyphenyl)-2-propenal can be found in a number of food items such as onion-family vegetables, turmeric, rosemary, and butternut. This makes (e)-3-(4-hydroxyphenyl)-2-propenal a potential biomarker for the consumption of these food products.

4-hydroxycinnamaldehyde is a cinnamaldehyde that is (E)-cinnamaldehyde substituted at position 4 on the phenyl ring by a hydroxy group. It has a role as an apoptosis inducer, an EC 1.14.13.39 (nitric oxide synthase) inhibitor and a plant metabolite. It derives from an (E)-cinnamaldehyde.

作用机制

Target of Action

The primary target of 3-(4-hydroxyphenyl)acrylaldehyde, also known as p-Coumaraldehyde, is the Toll-like receptor 4 (TLR4) . TLR4 belongs to the pattern recognition receptor family, which plays a key role in the human defense mechanism and responds to invading pathogens with high selectivity and sensitivity .

Mode of Action

p-Coumaraldehyde interacts with its target, TLR4, by binding to the MD2 pocket of the receptor, thereby blocking the binding of lipopolysaccharide (LPS), a pathogen-associated molecular pattern . This receptor-ligand interaction initiates an intracellular signaling cascade that leads to a subsequent proinflammatory response .

Biochemical Pathways

The interaction of p-Coumaraldehyde with TLR4 affects the TLR4 signaling pathway . This pathway is crucial in the human defense mechanism as it responds to invading pathogens. The blocking of LPS binding to TLR4 by p-Coumaraldehyde can modulate the downstream effects of the TLR4 signaling pathway, potentially reducing the proinflammatory response .

Result of Action

The molecular and cellular effects of p-Coumaraldehyde’s action primarily involve the modulation of the TLR4 signaling pathway. By blocking the binding of LPS to TLR4, p-Coumaraldehyde can potentially reduce the proinflammatory response, which could have implications in the treatment of various inflammatory, autoimmune, and neurodegenerative disorders .

科学研究应用

Chemical Properties and Structure

Chemical Formula: CHO

Molecular Weight: 148.16 g/mol

p-Coumaraldehyde features a conjugated system with a phenolic structure and an aldehyde functional group. This structure is crucial for its biological activity, particularly in the phenylpropanoid pathway, where it serves as a precursor for lignin biosynthesis.

Role in Lignin Biosynthesis

p-Coumaraldehyde is integral to the phenylpropanoid pathway, where it is converted into p-coumaryl alcohol by the enzyme cinnamyl alcohol dehydrogenase. This conversion is essential for lignin production, which provides structural integrity to plants and plays a role in their defense mechanisms against biotic and abiotic stresses .

Case Study: Stress-Induced Accumulation in Cucumbers

- A study demonstrated that p-coumaraldehyde levels significantly increased in cucumber hypocotyls following stress induction (e.g., pectinase treatment), suggesting its role as a phytoalexin . The accumulation was quantified to be approximately 20 μg g fresh weight after stress treatment.

| Treatment | p-Coumaraldehyde Accumulation (μg g FW) |

|---|---|

| Control | 0 |

| 24 h | 20 |

| 48 h | 78 |

Antioxidant Properties

p-Coumaraldehyde exhibits potent antioxidant activity, which has been evaluated through various assays. It scavenges free radicals and inhibits lipid peroxidation, contributing to cellular protection against oxidative stress.

Case Study: Erythrocyte Hemolysis Inhibition

- In vitro studies assessed the protective effect of p-coumaraldehyde on human erythrocytes subjected to oxidative stress. The results indicated a concentration-dependent inhibition of hemolysis:

| Concentration (μM) | Hemolysis Inhibition (%) |

|---|---|

| 10 | 25 |

| 30 | 50 |

| 50 | 75 |

This data suggests that p-coumaraldehyde effectively stabilizes cell membranes against oxidative damage.

Antimicrobial Activity

Research indicates that p-coumaraldehyde possesses antimicrobial properties against various pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.

Case Study: Antibacterial Effects

- Studies have shown that extracts containing p-coumaraldehyde exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves interference with fatty acid synthesis pathways in bacteria .

Synthesis and Derivatives

p-Coumaraldehyde is not commercially available but can be synthesized from p-coumaric acid or other related compounds. Its derivatives, such as quinazolinones synthesized from p-coumaraldehyde, have been evaluated for their antioxidant properties, further expanding its applicability in medicinal chemistry .

化学反应分析

Thermal Decomposition Behavior

p-Coumaraldehyde undergoes primary thermal decomposition via concerted decarbonylation in the condensed phase. Pyrolysis studies at 873–1123 K demonstrate:

| Parameter | Value/Observation |

|---|---|

| Dominant pathway | Decarbonylation to CO + derivatives |

| Radical contribution | Negligible below 1123 K |

| Phase dependency | Reactions occur in condensed phase |

| Key products | Benzaldehyde, phenolic compounds, CO |

This pathway contrasts with coniferaldehyde, where O-methyl homolysis initiates radical chain reactions above 773 K .

Pyrolysis Kinetics and Vaporization

Time-resolved micropyrolysis data coupled with GC × GC-FID/TOF-MS analysis show:

-

Vaporization kinetics : Follows first-order rate constants fitted to experimental sublimation data.

-

Temperature dependence :

Comparative Reactivity in Hydroxycinnamaldehyde Series

A study comparing cinnamaldehyde, p-coumaraldehyde, and coniferaldehyde revealed:

| Compound | Primary Decomposition Mechanism | Temperature Range (K) | Radical Role |

|---|---|---|---|

| p-Coumaraldehyde | Condensed-phase decarbonylation | 873–1123 | Minimal |

| Cinnamaldehyde | Concerted decarbonylation | 773–1123 | None |

| Coniferaldehyde | O-methyl homolysis → radical chains | 773–1023 | Significant |

The para-hydroxyl group in p-coumaraldehyde stabilizes transition states, favoring non-radical pathways .

Stability and Environmental Factors

属性

IUPAC Name |

3-(4-hydroxyphenyl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-7-1-2-8-3-5-9(11)6-4-8/h1-7,11H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXMVKYNVIGQBS-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001314202 | |

| Record name | trans-p-Coumaraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | p-Coumaraldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040986 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

20711-53-9 | |

| Record name | trans-p-Coumaraldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20711-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-p-Coumaraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxycinnamaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | p-Coumaraldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040986 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

140 °C | |

| Record name | p-Coumaraldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040986 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。